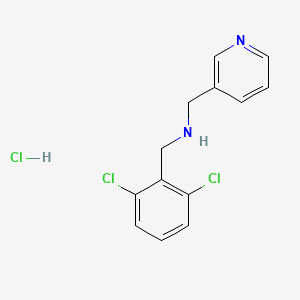

(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride" is a chemical compound that likely exhibits specific pharmacological or chemical properties, contributing to its study and application in various scientific fields. While the exact details of its introduction into scientific research are not readily available, compounds with similar structures have been extensively studied for their unique chemical behaviors, molecular interactions, and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including functionalization, protection-deprotection of functional groups, and the use of specific reagents to introduce or modify certain structural features. For example, the synthesis of pyridine and pyrrolidine derivatives involves strategic cyclization reactions, amination, and substitution processes to achieve the desired molecular architecture (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide insight into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, Schiff bases exhibit tautomerism, a property that can significantly influence the chemical reactivity and interactions of a compound (Nazır et al., 2000).

Chemical Reactions and Properties

Chemical properties of a compound are largely determined by its functional groups and molecular structure. Reactivity towards nucleophiles, electrophiles, and other reagents, as well as stability under various conditions, are key aspects of chemical properties. For example, the reactivity of pyridine derivatives towards nucleophiles and their participation in multicomponent reactions highlight the versatility of these compounds in organic synthesis (Ranjbar‐Karimi et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application of chemical compounds. These properties influence how a compound can be processed, purified, and applied in different contexts. The crystal structure, for example, can reveal the potential for hydrogen bonding and other intermolecular interactions that affect the compound's solubility and stability (Che et al., 1994).

科学的研究の応用

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases related to (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, such as N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has provided insights into intramolecular hydrogen bonding and tautomerism. These compounds demonstrate a tautomeric equilibrium in various solvents, which is crucial for understanding chemical reactivity and stability (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Schiff base compounds, including those structurally similar to (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, have been studied for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid. These findings suggest potential applications in protecting industrial materials from corrosion, with the efficiency varying based on the functional groups attached to the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Photoredox Catalysis

The compound and its analogs have been explored in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research opens up new pathways for synthesizing complex molecules without the need for metal catalysts, highlighting the role of redox-activated primary amine derivatives in organic synthesis (Ociepa, Turkowska, & Gryko, 2018).

Ligand Substitution Reactions

Studies have also focused on the kinetics and mechanism of ligand substitution reactions in metal complexes, which are essential for understanding the reactivity and potential applications of these compounds in catalysis and material science. The research provides insights into how these complexes interact with various nucleophiles, which is critical for designing catalysts and other functional materials (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1-7,17H,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZBVUABHYUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)